molecular formula C11H15BrO4 B1337535 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene CAS No. 70461-33-5

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

Cat. No. B1337535
CAS RN: 70461-33-5
M. Wt: 291.14 g/mol
InChI Key: QVUVEEKONLXEOI-UHFFFAOYSA-N
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Description

The compound "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene" is a brominated derivative of dimethoxybenzene, which is a class of organic compounds that have been extensively studied due to their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The presence of bromine and methoxy groups in the compound suggests that it could be a versatile intermediate for further functionalization.

Synthesis Analysis

The synthesis of brominated dimethoxybenzenes can be achieved through various methods. For instance, the use of N-bromosuccinimide (NBS) has been shown to be effective for the bromination of dimethoxybenzenes, as demonstrated in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS, which allows for fine-tuned control over bromination and oxidation reactions . Additionally, direct alkylation methods have been employed to synthesize related compounds, such as 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, using CH3MgCl as the proton abstractor . These methods could potentially be adapted for the synthesis of "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene."

Molecular Structure Analysis

The molecular structure of brominated dimethoxybenzenes can be complex, with the potential for various isomers depending on the position of the substituents. The crystal structure of related compounds, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, has been reported, providing insights into the molecular geometry and intermolecular interactions, such as van der Waals forces, that can influence the stability and reactivity of these molecules .

Chemical Reactions Analysis

Brominated dimethoxybenzenes can undergo a variety of chemical reactions, including further bromination, oxidation, and functionalization. The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene has been studied, leading to different bromination products and demonstrating the potential for selective functionalization of these compounds . Moreover, the conversion of brominated intermediates into sulfur-functionalized benzoquinones indicates the versatility of these molecules in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene" would likely be influenced by the presence of electron-donating methoxy groups and the electron-withdrawing bromine atom. These substituents can affect the compound's boiling point, solubility, and reactivity. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene involved a methylation reaction and a Friedel-Crafts reaction, highlighting the reactivity of methoxy and bromo substituents under different conditions .

Scientific Research Applications

Synthesis of Sulfur-functionalized Benzoquinones

The compound has been utilized in the synthesis of new sulfur-containing quinone derivatives. A study demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to various bromination products, including the synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. This compound served as a precursor for creating sulfur-functionalized benzoquinones, showcasing its utility in organic synthesis and potential applications in developing pharmacologically active compounds (Aitken, Jethwa, Richardson, & Slawin, 2016).

Antioxidant and Anticancer Activities

Derivatives of bromophenols, including compounds structurally related to 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, have shown significant antioxidant and anticancer activities. The synthesized methylated and acetylated derivatives of natural bromophenols exhibited potential as drug development candidates due to their biological activities. These findings underscore the compound's relevance in medicinal chemistry and drug discovery (Dong et al., 2022).

Inhibition of Protein Tyrosine Phosphatase 1B

Synthetic bromophenols and their methoxy derivatives, inspired by natural bromophenol structures, have been investigated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). These compounds, derived from vanillin and structurally related to 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene, demonstrated interesting activity against PTP1B, highlighting their potential in therapeutic applications for diseases modulated by PTP1B, such as type 2 diabetes and obesity (Cui, Shi, & Hu, 2011).

Ligand Synthesis for Organometallic Chemistry

The compound has been explored as a platform for the synthesis of ditopic ligands with chelating pockets for organometallic chemistry applications. By reacting with various electrophiles, derivatives featuring [P,S], [P,P], or [P,B] chelating pockets were synthesized, demonstrating the versatility of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene in the construction of complex ligand systems. This application is crucial for the development of new catalytic systems and materials science (Chuong et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing irritation or sensitization, its flammability, and any precautions that need to be taken when handling it.


Future Directions

This could involve identifying areas where further research is needed, potential applications for the compound, and any challenges that need to be overcome.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. Also, please consult a professional chemist or a trusted source for detailed analysis or before conducting any experiments. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-9-5-7(11(15-3)16-4)8(12)6-10(9)14-2/h5-6,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUVEEKONLXEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(OC)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454418
Record name 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene

CAS RN

70461-33-5
Record name 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-3,4-dimethoxybenzaldehyde (470 g) is suspended in methanol (600 ml), and thereto are added trimethyl orthoformate (1025 ml) and IRA-120 (H+-type, 10 g), and the mixture is refluxed for one hour. The mixture is cooled to room temperature, and the insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure. The resulting residue is dissolved in ether, washed, dried, evaporated to remove the ether, and distilled under reduced pressure to give 6-bromo-3,4-dimethoxybenzaldehyde dimethyl acetal (522 g) as a main distillate (133-138° C./1 Torr).
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
1025 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6-Bromo-3,4-dimethoxybenzaldehyde (470 g) is suspended in methanol (600 ml), and thereto are added methyl ortho-formate (1025 ml) and IRA-120 (H+-type) (10 g), and the mixture is refluxed for one hour. The mixture is cooled to room temperature, and the insoluble materials are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting residue is dissolved in diethyl ether. The mixture is washed, dried, and evaporated to remove the diethyl ether. The resulting residue is distilled under reduced pressure to give 6-bromo-3,4-dimethoxybenzaldehyde dimethylacetal (522 g) as main distillate (133°-138° C./1Torr).
Quantity
470 g
Type
reactant
Reaction Step One
Name
methyl ortho-formate
Quantity
1025 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Kobayashi, M Kuroda, Y Shigemura - Helvetica Chimica Acta, 2015 - Wiley Online Library
A novel and efficient method for the preparation of 1,3‐dihydro‐3‐oxo‐2‐benzofuran‐1‐carboxylates 4 under mild conditions has been developed. Thus, the reaction of [2‐(…
Number of citations: 1 onlinelibrary.wiley.com
K Kobayashi, M Kuroda, Y Kanbe - Helvetica Chimica Acta, 2013 - Wiley Online Library
A convenient procedure for the preparation of a new type of thiophthalides, 3‐alkoxybenzo[c]thiophen‐1(3H)‐ones 4 and 9 has been developed. Thus, 1‐(dialkoxymethyl)‐2‐…
Number of citations: 6 onlinelibrary.wiley.com
M Mohankumar, B Chattopadhyay, R Hadji… - …, 2019 - Wiley Online Library
The molecular properties of [1]benzothieno[3,2‐b][1]benzothiophene (BTBT) are vulnerable to structural modifications, which in turn are determined by the functionalization of the …

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